4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H21N3OS and a molecular weight of 291.42 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-isopropylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-[1-(4-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these unique properties are advantageous .
Biological Activity
4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound with significant potential in biological applications, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C15H21N3OS, and it has garnered attention for its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H21N3OS |
Molecular Weight | 291.42 g/mol |
CAS Number | 667413-63-0 |
IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazole compounds exhibit notable antimicrobial activity. In one study, various triazole-thiol derivatives were synthesized and tested against a range of microorganisms. The results showed that several compounds demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study focusing on derivatives of triazole-thiol compounds found that certain analogs exhibited selective cytotoxicity towards human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The most active derivatives inhibited cell proliferation effectively, suggesting potential as therapeutic agents in cancer treatment .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and cellular pathways. It may inhibit certain enzyme activities or disrupt cellular processes essential for microbial growth or cancer cell survival .
Case Study 1: Antimicrobial Screening
In a systematic screening of synthesized triazole derivatives, this compound was tested against multiple strains of bacteria and fungi. The compound showed moderate to strong activity against Candida albicans and Pseudomonas aeruginosa, indicating its potential as an antifungal agent .
Case Study 2: Cytotoxicity Testing
A series of cytotoxicity assays were performed on various cancer cell lines using the MTT assay method. The results indicated that the compound significantly reduced cell viability in melanoma cells compared to normal cells, demonstrating its selective toxicity towards cancerous tissues .
Properties
IUPAC Name |
4-ethyl-3-[1-(4-propan-2-ylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-5-18-14(16-17-15(18)20)11(4)19-13-8-6-12(7-9-13)10(2)3/h6-11H,5H2,1-4H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBONYLBMKFNALQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408998 |
Source
|
Record name | 4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667413-63-0 |
Source
|
Record name | 4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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